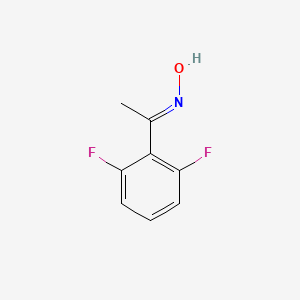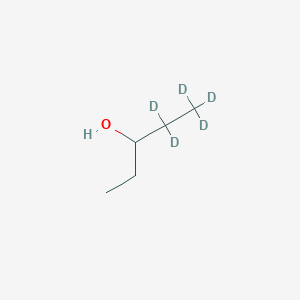
2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate is an organic triflate compound with a molecular formula of C11H8F3NO5S and a molecular weight of 323.2451296. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to an ethyl chain, which is further connected to a 1,3-dioxoisoindolinyl moiety. The triflate group is known for its excellent leaving group properties, making this compound valuable in various organic synthesis reactions.
Mechanism of Action
Target of Action
It is known that isoindoline-1,3-dione derivatives, which are structurally similar to this compound, have been extensively studied for their diverse biological activities . These compounds have shown potential in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that the compound contains two double-bonded nitrogen atoms to the central sulfur atom , which could potentially interact with its targets.
Biochemical Pathways
It is known that isoindoline-1,3-dione derivatives have diverse biological activities and can interact with multiple biochemical pathways .
Result of Action
It is known that high concentrations of free radicals can cause lipids, proteins, and dna damage in cells and tissues, leading to serious illnesses like cancer, inflammatory diseases, cvs disorders, immunosuppression, and neurodegenerative disorders .
Preparation Methods
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate typically involves the reaction of 2-(2-hydroxyethyl)isoindoline-1,3-dione with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product. The racemic compound can be crystallized from isopropanol to obtain the desired product .
Chemical Reactions Analysis
2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate undergoes various chemical reactions, primarily due to the presence of the triflate group. Some of the common reactions include:
Nucleophilic Substitution Reactions: The triflate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl groups of the 1,3-dioxoisoindolinyl moiety, using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethyl chain can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Scientific Research Applications
2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in organic synthesis due to its excellent leaving group properties, facilitating the formation of various carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of advanced materials, including polymers and photochromic materials, due to its unique chemical properties.
Comparison with Similar Compounds
2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate can be compared with other similar compounds such as:
2-(1,3-Dioxoisoindolin-2-yl)ethyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group. The triflate group provides better leaving group properties compared to the methanesulfonate group.
2-(1,3-Dioxoisoindolin-2-yl)ethyl tosylate: Contains a tosylate group, which is also a good leaving group but not as effective as the triflate group.
2-(1,3-Dioxoisoindolin-2-yl)ethyl bromide: Features a bromide leaving group, which is less effective compared to the triflate group but still widely used in organic synthesis.
These comparisons highlight the unique properties of this compound, particularly its superior leaving group ability, which makes it a valuable reagent in various chemical reactions.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO5S/c12-11(13,14)21(18,19)20-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXUMZQBGZEFIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Quinolinecarboxylic acid, 7-[3-(cyanoMethyl)-4-Methyl-1-piperazinyl]-1-cyclopropyl-6-fluoro-1,4-di](/img/new.no-structure.jpg)



